6-Fluoro-2-(furan-2-yl)benzo[d]thiazole

Medicinal Chemistry Physicochemical Properties Lipophilicity

6-Fluoro-2-(furan-2-yl)benzo[d]thiazole (CAS 461044-05-3) is a heterocyclic compound belonging to the class of fluorinated 2-arylbenzothiazoles. Its core structure combines a benzothiazole scaffold with a furan substituent at the 2-position and a fluorine atom at the 6-position.

Molecular Formula C11H6FNOS
Molecular Weight 219.24 g/mol
Cat. No. B12878846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-(furan-2-yl)benzo[d]thiazole
Molecular FormulaC11H6FNOS
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC3=C(S2)C=C(C=C3)F
InChIInChI=1S/C11H6FNOS/c12-7-3-4-8-10(6-7)15-11(13-8)9-2-1-5-14-9/h1-6H
InChIKeyFUGFTNNWHUIFEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2-(furan-2-yl)benzo[d]thiazole (CAS 461044-05-3): Procurement and Research Grade Characterization


6-Fluoro-2-(furan-2-yl)benzo[d]thiazole (CAS 461044-05-3) is a heterocyclic compound belonging to the class of fluorinated 2-arylbenzothiazoles . Its core structure combines a benzothiazole scaffold with a furan substituent at the 2-position and a fluorine atom at the 6-position . This compound is commercially available for research use, with a typical purity of 97% from suppliers such as Leyan . As of this writing, targeted primary research literature providing direct, quantitative comparative data for this specific compound is sparse. Consequently, the differentiation evidence presented herein is constrained to class-level inferences and computed physicochemical property comparisons with its closest non-fluorinated structural analog.

Why 6-Fluoro-2-(furan-2-yl)benzo[d]thiazole Cannot Be Indiscriminately Substituted by Unfluorinated Benzothiazole Analogs


While the 2-furanylbenzothiazole core is a recognized pharmacophore, the introduction of a fluorine atom at the 6-position fundamentally alters the molecule's physicochemical and, potentially, its biological profile. The presence of fluorine, a highly electronegative and small atom, is known to significantly impact properties such as lipophilicity (LogP), metabolic stability, and binding affinity [1]. As detailed in the quantitative comparison below, substituting 6-fluoro-2-(furan-2-yl)benzo[d]thiazole with its non-fluorinated counterpart, 2-(furan-2-yl)benzo[d]thiazole, results in a quantifiable change in these critical parameters. Such differences can lead to divergent outcomes in assays like permeability, microsomal stability, or target engagement, making generic substitution a potential source of data variability and failed experiments. Therefore, a careful evaluation based on specific, measurable differences is required for robust scientific and procurement decisions.

Product-Specific Quantitative Evidence Guide for 6-Fluoro-2-(furan-2-yl)benzo[d]thiazole (CAS 461044-05-3)


Fluorine Substitution at the 6-Position Modulates Lipophilicity Relative to the Non-Fluorinated Analog

The introduction of a fluorine atom at the 6-position of the benzothiazole core in 6-fluoro-2-(furan-2-yl)benzo[d]thiazole results in a measurable change in its computed lipophilicity (XLogP3) when compared to its direct non-fluorinated analog, 2-(furan-2-yl)benzo[d]thiazole . Lipophilicity is a key determinant of a molecule's ADME properties.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Fluorination Alters Electron Density and Reactivity Profile Compared to Non-Fluorinated Core

The electronegative fluorine atom at the 6-position creates a more electron-deficient benzothiazole ring system in 6-fluoro-2-(furan-2-yl)benzo[d]thiazole, which contrasts with the electron-rich character of the unsubstituted analog. This electronic distinction has implications for reactivity in nucleophilic substitution reactions and can influence binding interactions in biological systems [1].

Synthetic Chemistry Structure-Activity Relationship Electron Properties

Fluorine at C-6 in Benzothiazoles Correlates with Enhanced Biological Activity in Class-Level Comparisons

While no direct data is available for 6-fluoro-2-(furan-2-yl)benzo[d]thiazole, a 'fluorine-walk' analysis on a related class of rhodacyanine benzothiazoles provides class-level evidence that introducing fluorine at the C-6 position of the benzothiazole ring can significantly enhance biological activity compared to non-fluorinated or differently fluorinated analogues [1].

Medicinal Chemistry Antileishmanial Structure-Activity Relationship

Validated Research Application Scenarios for 6-Fluoro-2-(furan-2-yl)benzo[d]thiazole Based on Current Evidence


Scaffold for Derivative Synthesis in Fluorinated Benzothiazole Series

Given its role as a core building block for 2-substituted-6-fluorobenzo[d]thiazoles, which are investigated as cholinesterase inhibitors, this compound is a logical starting material for developing new derivatives in this specific therapeutic area [1]. Its use ensures the generation of compounds within a pharmacologically relevant chemical space.

Positive Control in Physicochemical Profiling Assays

The compound can serve as a tool molecule or positive control in assays designed to measure lipophilicity, as its computed LogP (3.2) provides a defined benchmark against which other fluorinated analogs can be compared .

Probe for Investigating the 'Fluorine Effect' on Lipophilicity

This compound pair (fluorinated vs. non-fluorinated) provides a specific tool for investigating the impact of a single-point fluorine substitution on physicochemical properties like lipophilicity (ΔLogP = 0.3), which can be correlated with changes in permeability or solubility in a controlled experimental setup .

Technical Documentation Hub

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